molecular formula C24H26N6O4S B2644631 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1019098-96-4

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2644631
M. Wt: 494.57
InChI Key: JQOQQRCGONJGBZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Heterocyclic Chemistry and Drug Design Compounds featuring pyrazole, oxadiazole, and acetamide groups, similar to parts of the query compound, play a significant role in drug discovery and development due to their diverse pharmacological properties. For instance, pyrazole derivatives have been explored for their analgesic, anti-inflammatory, and antipyretic activities, indicating potential research applications in designing new therapeutic agents (Kuo, Huang, & Nakamura, 1984). Similarly, oxadiazole derivatives are known for their broad biological activities, including antimicrobial and anti-inflammatory properties, suggesting that the compound might be researched for similar bioactivities (Gul et al., 2017).

Synthetic Methodology and Chemical Biology The synthesis and functionalization of such complex molecules can provide valuable insights into new synthetic methodologies or strategies for constructing heterocyclic compounds, which are crucial in medicinal chemistry. Studies on compounds with similar structural features have led to innovations in synthetic routes and the development of novel catalysts and reaction conditions that could be applicable to a wide range of target molecules for medicinal and biological research (Rahmouni et al., 2014).

Pharmacological and Biological Investigations The presence of a methylthio group, alongside the pyrazole and oxadiazole rings, could be of interest in pharmacological studies, investigating mechanisms of action, binding affinities, and interactions with biological targets. For instance, derivatives of 1,3,4-oxadiazole have shown promise in enzyme inhibition assays, suggesting that compounds with this moiety could be explored for their potential inhibitory effects on enzymes relevant to disease pathologies (Rehman et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-13-7-6-8-14(2)20(13)26-18(31)12-30-21(25)19(24(28-30)35-5)23-27-22(29-34-23)15-9-10-16(32-3)17(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOQQRCGONJGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

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